Product packaging for Ethyl 3-methyl-4,4,4-trifluorobutyrate(Cat. No.:CAS No. 95853-67-1)

Ethyl 3-methyl-4,4,4-trifluorobutyrate

Cat. No.: B3432114
CAS No.: 95853-67-1
M. Wt: 184.16 g/mol
InChI Key: SRVTXLPAWBTQSA-UHFFFAOYSA-N
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Description

The Strategic Importance of Organofluorine Compounds in Modern Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in a molecule often leads to increased thermal stability, enhanced lipophilicity, and improved metabolic stability. cymitquimica.comsigmaaldrich.com These attributes are highly sought after in various industries, most notably in pharmaceuticals and agrochemicals.

It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. This prevalence is a testament to the strategic advantage that fluorination offers in modulating the properties of bioactive molecules to enhance their efficacy and pharmacokinetic profiles.

The Unique Role of Trifluoromethylated Esters as Synthons and Intermediates

Among the various fluorinated functionalities, the trifluoromethyl (CF3) group holds a position of particular importance. The incorporation of a CF3 group can significantly enhance the bioavailability and metabolic stability of drug candidates. sigmaaldrich.com Trifluoromethylated esters, such as Ethyl 3-methyl-4,4,4-trifluorobutyrate, are valuable synthons—or building blocks—for the construction of these complex molecules.

These esters can be used as precursors to a variety of other trifluoromethylated compounds. For instance, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, all while retaining the crucial CF3 moiety. libretexts.org The development of methods for the efficient synthesis of trifluoromethylated esters is, therefore, an active area of research. organic-chemistry.orgorganic-chemistry.orgchemistryviews.org

Overview of Structural Features and their Influence on Reactivity in Trifluorobutyrate Esters

The reactivity of this compound is dictated by the interplay of its structural features: the ethyl ester group, the methyl group at the 3-position, and the trifluoromethyl group at the 4-position.

The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect influences the reactivity of the entire molecule. For example, it can affect the acidity of the protons on the carbon adjacent to the CF3 group and can also impact the electrophilicity of the ester's carbonyl carbon. The stability of the ester bond itself can also be influenced by the presence of the fluorine atoms. Studies on related fluorinated esters have shown that the rate of hydrolysis can increase with the number of fluorine atoms. nih.gov

The general reactivity of esters includes hydrolysis to carboxylic acids, and conversion to other functional groups like alcohols and amides. libretexts.org In the case of trifluorobutyrate esters, these reactions would yield valuable trifluoromethylated building blocks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6975-13-9, 95853-67-1 scbt.comguidechem.com
Molecular FormulaC7H11F3O2 scbt.com
Molecular Weight184.16 g/mol scbt.com

Current Research Trends and Historical Context of Trifluoromethylated Butyrate (B1204436) Derivatives

The field of organofluorine chemistry has a rich history, with interest surging in the mid-20th century. The unique properties imparted by fluorine led to the development of a wide range of applications, from pharmaceuticals to materials.

Current research in the area of trifluoromethylated compounds continues to be vibrant. A significant focus is on the development of new and more efficient methods for introducing the trifluoromethyl group into organic molecules. This includes the use of novel trifluoromethylating agents and the development of catalytic methods. beilstein-journals.org

While specific research on this compound is not extensively documented in publicly available literature, the broader class of trifluoromethylated butyrate derivatives is of interest. For example, methods for the synthesis of related compounds, such as ethyl 3-(methylamino)-4,4,4-trifluorobutanoate, have been described, involving the reaction of ethyl 4,4,4-trifluorocrotonate with methylamine (B109427). Such derivatives are explored for their potential applications in the life sciences.

The synthesis of trifluoromethyl ketones from esters using fluoroform (HCF3) as a trifluoromethyl source is another area of active research. beilstein-journals.org This highlights the ongoing effort to utilize simple and abundant fluorine sources for the preparation of valuable fluorinated compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F3O2 B3432114 Ethyl 3-methyl-4,4,4-trifluorobutyrate CAS No. 95853-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVTXLPAWBTQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281590
Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-13-9, 95853-67-1
Record name 6975-13-9
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Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
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Record name Ethyl 3-methyl-4,4,4-trifluorobutanoate
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Record name 95853-67-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl 3 Methyl 4,4,4 Trifluorobutyrate and Analogous Structures

Direct Synthesis Approaches to Ethyl 3-methyl-4,4,4-trifluorobutyrate

Direct synthesis focuses on constructing the target molecule without extensive precursor modifications. These methods range from traditional reactions to cutting-edge catalytic processes.

Conventional Esterification and Alkylation Routes

The most straightforward synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-methyl-4,4,4-trifluorobutyric acid. This reaction is typically carried out by reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the process.

Alternatively, alkylation routes can be employed. These methods involve the reaction of a suitable enolate, such as the enolate of ethyl acetoacetate, with a trifluoromethylating agent, followed by methylation. However, controlling the regioselectivity and preventing side reactions can be challenging with these conventional methods.

Method Reactants Catalyst/Conditions Typical Yield
Esterification3-methyl-4,4,4-trifluorobutyric acid, EthanolH₂SO₄, heatGood to Excellent
AlkylationEthyl acetoacetate, Trifluoromethylating agent, Methyl iodideStrong base (e.g., NaH, LDA)Moderate

Development of Novel Catalytic Methods for Fluoroalkylation

Recent advancements in catalysis have provided more efficient and selective methods for synthesizing fluorinated compounds. These methods are broadly categorized based on the nature of the trifluoromethylating species.

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent with an electrophilic substrate. The most common reagent for this purpose is the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). tcichemicals.com This reagent, in the presence of a fluoride (B91410) source, generates a trifluoromethyl anion that can react with carbonyl compounds. tcichemicals.com For the synthesis of compounds like this compound, a precursor α,β-unsaturated ester can be reacted with the trifluoromethyl anion via a conjugate addition reaction.

Researchers have also developed stable, easy-to-handle nucleophilic trifluoromethylating agents derived from fluoroform, an environmentally benign starting material. organic-chemistry.org These reagents, such as 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, react with non-enolizable carbonyl compounds to produce α-trifluoromethyl alcohols in high yields (70-95%) and represent a more sustainable alternative to traditional reagents. organic-chemistry.org The general mechanism involves the generation of a trifluoromethyl anion, which then attacks the carbonyl electrophile. semanticscholar.org

Reagent Type Example Reagent Activator Substrate
Silicon-based(Trifluoromethyl)trimethylsilane (TMSCF₃)Fluoride source (e.g., TBAF)Carbonyl compounds, α,β-unsaturated esters
Morpholine-based4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCesium fluoride (CsF)Non-enolizable ketones and aldehydes

Electrophilic trifluoromethylation introduces a "CF₃⁺" synthon to a nucleophilic carbon center. This area of research has expanded significantly with the development of stable and effective electrophilic trifluoromethylating reagents. beilstein-journals.orgnih.gov Prominent examples include hypervalent iodine compounds, such as the Togni reagents, and sulfonium (B1226848) salts, like the Umemoto reagents. tcichemicals.combeilstein-journals.orgnih.gov

These reagents are particularly effective for the trifluoromethylation of β-keto esters. nih.gov The reaction typically proceeds by generating an enolate from the β-keto ester, which then attacks the electrophilic trifluoromethyl source. nih.gov Chiral nonracemic guanidines have been successfully used as Brønsted bases to catalyze the enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents, achieving enantioselectivities in the range of 60-70%. rsc.org

Reagent Class Example Reagent Typical Substrate Reaction Conditions
Hypervalent IodineTogni Reagentsβ-keto esters, thiols, alcoholsOften requires a base or catalyst
Sulfonium SaltsUmemoto Reagentsβ-keto esters, silyl (B83357) enol ethersPhase-transfer catalysis or in the presence of a base

Radical trifluoromethylation utilizes a trifluoromethyl radical (•CF₃) to form new carbon-carbon bonds. wikipedia.org These reactions are often initiated by the decomposition of a radical precursor, such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent). tcichemicals.comwikipedia.org

A notable application of this pathway is the radical trifluoromethylation of metal enolates. acs.org Both lithium and titanium ate enolates have been shown to react rapidly with a trifluoromethyl radical source to yield α-trifluoromethyl carbonyl compounds. acs.orgnih.gov For instance, the reaction of a lithium enolate with CF₃I in the presence of a radical initiator can be extremely fast, with reaction times as short as one second. acs.orgacs.org This method offers a direct and efficient route to α-trifluoromethyl esters from their corresponding ester enolates. acs.org

Radical Source Initiator/Conditions Substrate Key Finding
CF₃ITriethylborane (Et₃B)Lithium EnolatesExtremely fast reaction, can be completed in ~1 second. acs.org
CF₃IRadical InitiatorTitanium Ate EnolatesGood yields for α-CF₃ ketones. nih.gov
Sodium trifluoromethanesulfinateOxidant (e.g., t-BuOOH)HeteroarenesEffective for trifluoromethylation of various aromatic systems. tcichemicals.com

Precursor-Based Synthetic Pathways for Trifluorobutyrate Derivatives

In addition to direct synthesis, this compound and its analogs can be prepared through the chemical modification of functionalized precursors. These pathways offer versatility in introducing various substituents to the butyrate (B1204436) backbone.

A common strategy involves the conjugate addition of nucleophiles to α,β-unsaturated trifluoromethyl compounds. For example, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate can be synthesized by the addition of methylamine (B109427) to ethyl 4,4,4-trifluorocrotonate. The reaction proceeds smoothly at low temperatures, and the product can be isolated in good yield after distillation.

Similarly, novel ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives have been synthesized through the condensation of hydrazines with ethyl 4,4,4-trifluorobut-2-ynoate. researchgate.net Furthermore, the synthesis of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, a closely related precursor, provides another entry point for creating diverse derivatives through subsequent reactions. guidechem.comnih.gov

Multicomponent reactions offer another powerful approach. For instance, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been developed to produce trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov These precursor-based methods highlight the modularity and flexibility in synthesizing a wide range of trifluorobutyrate structures.

Precursor Compound Reagents Product Type Reference
Ethyl 4,4,4-trifluorocrotonateMethylamine, Ethanol3-Amino-4,4,4-trifluorobutanoate
Ethyl 4,4,4-trifluorobut-2-ynoateHydrazines4,4,4-Trifluoro-3-hydrazonobutanoate researchgate.net
Ethyl trifluoropyruvateMethyl ketones, Amino alcoholsTetrahydropyrrolo[2,1-b]oxazol-5-ones nih.gov

Stereoselective Synthesis of Chiral Fluoroester Derivatives

The synthesis of enantiomerically pure compounds is crucial in drug development, as different enantiomers can have vastly different biological activities. nih.gov Both enzymatic and catalytic asymmetric methods have been developed to control the stereochemistry in fluoroester synthesis. nih.govfrontiersin.org

Biocatalysis, using either isolated enzymes or whole-cell systems, offers a powerful and environmentally benign approach to producing chiral molecules with high selectivity under mild conditions. frontiersin.orgresearchgate.net A prominent application in this area is the asymmetric reduction of a prochiral ketone.

The reduction of ethyl 4,4,4-trifluoroacetoacetate to produce chiral ethyl 4,4,4-trifluoro-3-hydroxybutanoate is a well-studied example. Various microorganisms and isolated enzymes can catalyze this transformation with high enantioselectivity. For example, whole cells of Saccharomyces uvarum have been used in an aqueous-organic solvent biphasic system to reduce ethyl 4,4,4-trifluoroacetoacetate, achieving 85.0% conversion and an 85.2% enantiomeric excess (ee) for the (R)-alcohol. nih.gov Lipases are also widely used for the kinetic resolution of racemic esters or alcohols, providing access to both enantiomers. mdpi.commdpi.comnih.gov

Table 2: Enzymatic Reduction of Ethyl 4,4,4-trifluoroacetoacetate

BiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (%)SystemReference
Saccharomyces uvarum SW-58(R)85.085.2Aqueous-dibutylphthalate biphasic nih.gov
Pseudomonas sp. (Lipase AK)(S)-acid from resolution->99Methyl ethyl ketone researchgate.net
Amano Lipase PS(S)-acid from resolution~50HighPhosphate buffer, microwave mdpi.com

Asymmetric catalysis using chiral transition-metal complexes or organocatalysts is a cornerstone of modern organic synthesis for creating chiral molecules. frontiersin.orgnih.gov These methods provide precise control over the formation of stereogenic centers.

For the synthesis of fluorinated esters, asymmetric hydrogenation of unsaturated precursors is a highly effective strategy. For example, various trisubstituted (E)-difluoromethylated olefins have been hydrogenated using newly designed Rhodium-based catalysts to achieve excellent yields (94–99%) and high enantioselectivities (90–98% ee). nih.gov Although this example involves a difluoromethyl group, the principle is directly applicable to trifluoromethylated substrates. Similarly, asymmetric Michael additions to α,β-unsaturated esters, such as ethyl 4,4,4-trifluorocrotonate, can be catalyzed by chiral organocatalysts to construct stereocenters bearing a trifluoromethyl group with excellent enantioselectivity. nih.gov These catalytic approaches represent a powerful and atom-economical means of accessing specific stereoisomers of this compound and its analogs. nih.gov

Chiral Auxiliary Strategies in Fluorinated Ester Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of chiral fluorinated compounds is of significant interest. Chiral auxiliaries represent a powerful and versatile strategy to control the stereochemical outcome of synthetic transformations. sigmaaldrich.com This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com This section will detail the application of various chiral auxiliary strategies in the synthesis of fluorinated esters and analogous structures, providing a framework for the potential synthesis of this compound.

Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.org These auxiliaries are particularly effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and other carbon-carbon bond-forming reactions. wikipedia.org The general strategy involves the acylation of the oxazolidinone to form an N-acyl derivative. The bulky substituents on the oxazolidinone ring then create a chiral environment that directs the approach of incoming reagents to one face of the enolate, leading to high levels of diastereoselectivity.

In the context of synthesizing structures analogous to this compound, an oxazolidinone auxiliary could be used to control the stereochemistry of an aldol reaction between an acetate-derived N-acyloxazolidinone and a trifluoromethyl ketone. The resulting β-hydroxy adduct could then be further elaborated to the target ester. The stereochemical outcome of such reactions is typically predictable and high, making this a very attractive approach.

Auxiliary TypeReactionKey FeaturesReference
OxazolidinonesAldol ReactionsHigh diastereoselectivity, predictable stereochemical outcome, well-established methodology. wikipedia.org
OxazolidinonesAlkylation ReactionsEffective for creating stereocenters via C-C bond formation. wikipedia.org
OxazolidinonesDiels-Alder ReactionsControl of stereochemistry in cycloaddition reactions. wikipedia.org

Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize chiral carboxylic acid derivatives. It reacts with carboxylic acids or their derivatives to form a corresponding amide. wikipedia.org The resulting pseudoephedrine amide can then be enolized and reacted with electrophiles, with the stereochemistry of the addition being controlled by the chiral pseudoephedrine backbone. Subsequent cleavage of the amide bond yields the enantiomerically enriched carboxylic acid. This strategy could be applied to the synthesis of the 3-methyl-4,4,4-trifluorobutyric acid precursor, which can then be esterified to yield the final product.

Chiral Enamine-Based Strategies

A notable strategy for the synthesis of chiral α-trifluoromethylthio-β-ketoesters involves the use of a chiral auxiliary to form an enantiopure enamine. mdpi.com In a study, (S)-1-phenylethanamine was used as a chiral auxiliary to react with ethyl-2-methyl-3-oxobutanoate, forming a chiral enamine. mdpi.com This enamine then reacted with an electrophilic trifluoromethylthiolating reagent to yield the desired product with modest enantiomeric excess. mdpi.com Optimization of the chiral auxiliary was crucial, and it was found that a chiral diamine, trans-1,2-diaminocyclohexane, provided higher enantioselectivity. mdpi.com This approach highlights the importance of the careful selection of the chiral auxiliary to achieve high levels of stereocontrol in the synthesis of fluorinated compounds. mdpi.com

The following table summarizes the results from the study on the stereoselective trifluoromethylthiolation of β-ketoesters using a chiral auxiliary-based enamine strategy. mdpi.com

Chiral AuxiliaryProductYield (%)Enantiomeric Excess (e.e.) (%)
(S)-1-Phenylethanamineα-SCF₃-β-ketoester6033
trans-1,2-Diaminocyclohexaneα-SCF₃-β-ketoesterModest to goodup to 91

N-Heterocyclic Carbene (NHC)-Catalyzed Strategies with In Situ Generated Chiral Intermediates

While not a classical chiral auxiliary approach, N-heterocyclic carbene (NHC) catalysis can be employed in reactions that generate chiral intermediates in situ, leading to enantiomerically enriched products. For instance, the NHC-catalyzed formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones results in the formation of β-trifluoromethyl-β-hydroxyamides and alcohols. nih.gov Although the diastereoselectivity is typically moderate, the enantioselectivity is excellent. nih.gov This reaction proceeds through a chiral azolium enolate intermediate which acts as a transient chiral nucleophile. The resulting β-lactone product can then be ring-opened with a nucleophile, such as an amine or an alcohol, to give the desired product. nih.gov This methodology provides a pathway to structures that are analogous to the target ester, demonstrating a modern organocatalytic approach to the synthesis of chiral fluorinated molecules.

Catalyst SystemReaction TypeProductDiastereomeric Ratio (dr)Enantiomeric Ratio (er)
NHC/AmineFormal [2+2] Cycloaddition/Ring Openingβ-trifluoromethyl-β-hydroxyamide~75:25-
NHC/LiAlH₄Formal [2+2] Cycloaddition/Reductionβ-trifluoromethyl-β-hydroxy diolSingle diastereoisomer96:4

Chemical Reactivity and Transformations of Ethyl 3 Methyl 4,4,4 Trifluorobutyrate

Nucleophilic and Electrophilic Reactions at the Ester Carbonyl and Alkane Backbone

The ester carbonyl group in ethyl 3-methyl-4,4,4-trifluorobutyrate is a key site for nucleophilic attack. Similar to other esters, it can undergo reactions with various nucleophiles. For instance, the transformation of esters into trifluoromethyl ketones can be achieved through nucleophilic trifluoromethylation. beilstein-journals.orgnih.govbeilstein-journals.org A developed method utilizes fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at -40 °C, which has proven effective for converting various methyl esters, including aliphatic ones, into trifluoromethyl ketones with yields as high as 92%. beilstein-journals.orgnih.govbeilstein-journals.org

The alkane backbone, while generally less reactive than the carbonyl group, can participate in radical reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent C-H bonds, making them susceptible to abstraction by radical species.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a dominant feature of the molecule, significantly influencing its chemical behavior. This group is known for its high electronegativity and stability, which can enhance the metabolic stability and lipophilicity of molecules in which it is incorporated. nih.govresearchgate.net

Direct substitution of the trifluoromethyl group is challenging due to the strength of the C-F bonds. However, reactions that involve the cleavage of a C-F bond in fluorinated esters can be achieved under specific conditions. For example, a method for the hydrofluoroalkylation of alkenes using trifluoroacetic esters under visible light has been developed. organic-chemistry.org This process utilizes a diaminoalkyl radical to activate the C-F bond through a single-electron reduction coupled with fluoride (B91410) transfer. organic-chemistry.org While this example involves trifluoroacetic esters, the principles may be applicable to other fluorinated esters like this compound under appropriate conditions.

The trifluoromethyl radical (•CF3) is a key intermediate in many reactions involving trifluoromethylated compounds. bohrium.com It is more reactive and electrophilic than the methyl radical. wikipedia.org The generation of the •CF3 radical can be achieved through various methods, including the chemical oxidation of nucleophilic trifluoromethylation reagents or the single-electron reduction of electrophilic trifluoromethylation reagents. researchgate.net For instance, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with reagents like Na2S2O4 can generate the •CF3 radical. nih.gov

Once generated, the •CF3 radical can participate in a variety of reactions, including addition to unsaturated systems and hydrogen abstraction. rsc.orgacs.org For example, the •CF3 radical readily adds to ethylene. acs.org The reactivity of the •CF3 radical with other species, such as atomic and molecular oxygen, has also been studied. acs.org The development of methods for the trifluoromethylation of alkyl radicals in aqueous solutions has expanded the synthetic utility of these species. acs.org

Oxidation and Reduction Pathways of the Butyrate (B1204436) Skeleton

The butyrate skeleton of this compound can undergo oxidation and reduction reactions, although the presence of the trifluoromethyl group can influence the outcome. The ester group can be reduced to the corresponding alcohol, typically using strong reducing agents like lithium aluminum hydride.

Oxidative processes can be more complex. Biological oxidation generally does not involve the breaking of C-F bonds. beilstein-journals.org In chemical systems, strong oxidizing agents could potentially lead to the degradation of the molecule. The presence of butyrate has been shown to reduce NF-κB signaling in certain cell lines, though this is a biological rather than a direct chemical oxidation of the butyrate structure itself. researchgate.net

Hydrolysis and Transesterification: Kinetics and Mechanistic Investigations

Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield 3-methyl-4,4,4-trifluorobutyric acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. epa.gov The rate of hydrolysis is significantly affected by the presence of fluorine atoms. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. nih.gov

Studies on similar fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov For instance, the introduction of a single fluorine atom to an ethyl ester can decrease its half-life by a factor of about 8 under basic conditions. nih.gov Carboxylic acid esters undergo hydrolysis via base-catalyzed, acid-catalyzed, and neutral pathways. epa.gov The base-catalyzed mechanism is typically a bimolecular acyl-oxygen fission (BAC2) process. epa.gov

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com For example, reacting an ethyl ester with methanol (B129727) in the presence of a suitable catalyst can produce the corresponding methyl ester. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.comnih.gov The mechanism under basic conditions involves a two-step addition-elimination pathway, while the acidic mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com

Table 1: Factors Influencing Hydrolysis and Transesterification

Reaction Catalyst Key Factors Influencing Rate Mechanism
Hydrolysis Acid or Base pH, Temperature, Electron-withdrawing groups (e.g., -CF3) BAC2 (Base-catalyzed), A-AC2 (Acid-catalyzed)
Transesterification Acid or Base Alcohol concentration, Catalyst, Temperature Addition-Elimination (Base-catalyzed), PADPED (Acid-catalyzed)

Gas-Phase Reactions and Atmospheric Degradation Pathways

The atmospheric fate of volatile organic compounds like this compound is primarily determined by their reactions with hydroxyl (OH) radicals. The rate coefficient for the reaction of ethyl 4,4,4-trifluorobutyrate (a closely related compound) with OH radicals has been determined to be in the range of 1.61 x 10⁻¹² to 2.02 x 10⁻¹² cm³/molecule·s. researchgate.net The primary degradation pathway is expected to be hydrogen atom abstraction from the C-H bonds of the ethyl group and the butyrate backbone. researchgate.net This initial reaction leads to the formation of radical intermediates that will subsequently react with other atmospheric species, leading to the formation of various degradation products. Trifluoroacetic acid has been identified as a degradation product in the atmospheric reactions of other fluorinated compounds. researchgate.net

Reactions with Hydroxyl (OH) Radicals and Chlorine Atoms

The dominant removal process for many volatile organic compounds (VOCs) in the troposphere is their reaction with the hydroxyl (OH) radical during the day and, in some environments, with the chlorine (Cl) atom.

The gas-phase reactions of this compound (ETB) with OH radicals have been studied to determine its atmospheric lifetime. The rate coefficients for this reaction have been determined using relative rate methods with in situ FTIR spectroscopy and gas chromatography with flame ionization detection (GC-FID). acs.org At a standard temperature of 298 ± 3 K and atmospheric pressure, the reported rate coefficients are:

kOH+ETB (FTIR): (1.61 ± 0.36) x 10-12 cm3 molecule-1 s-1 acs.org

kOH+ETB (GC-FID): (2.02 ± 0.30) x 10-12 cm3 molecule-1 s-1 acs.org

These values indicate that the reaction proceeds at a moderate rate in the atmosphere. The reaction mechanism is expected to involve the abstraction of a hydrogen atom from the ethyl group or the butanoate backbone by the OH radical, leading to the formation of a water molecule and an alkyl radical.

Interactive Data Table: Reaction Rate Coefficients

ReactantOxidantRate Coefficient (k) at 298 K (cm3 molecule-1 s-1)Measurement TechniqueReference
This compoundOH radical(1.61 ± 0.36) x 10-12FTIR acs.org
This compoundOH radical(2.02 ± 0.30) x 10-12GC-FID acs.org

Identification of Atmospheric Degradation Products

The atmospheric degradation of this compound, initiated by OH radicals or Cl atoms, is expected to produce a cascade of smaller, oxygenated compounds. While specific product studies for this compound are not available, a plausible degradation pathway can be inferred from the known chemistry of other fluorinated esters.

The initial H-atom abstraction by an OH radical would form a carbon-centered radical on the ester. This radical will rapidly react with molecular oxygen (O2) to form a peroxy radical (RO2). In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO). The subsequent fate of the alkoxy radical is crucial and can involve several reaction channels, including C-C bond scission.

Given the presence of the trifluoromethyl (-CF3) group, a key degradation product is likely to be trifluoroacetic acid (TFA; CF3COOH) . The strong C-F bonds make the CF3 group resistant to further atmospheric degradation, leading to the formation of TFA, a persistent and water-soluble compound. acs.orgtandfonline.com The atmospheric degradation of many hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) containing a CF3 group is known to yield TFA. acs.orgunep.orgumweltbundesamt.defluorocarbons.org

Other potential degradation products, resulting from the fragmentation of the ester, could include smaller aldehydes and carboxylic acids. For instance, the cleavage of the ester bond could lead to the formation of ethanol and a trifluoromethyl-substituted carboxylic acid, which would then further degrade.

Environmental Implications of Atmospheric Lifetimes and Fate

A key environmental concern associated with the atmospheric degradation of this compound is the formation of trifluoroacetic acid (TFA). TFA is highly persistent in the environment, particularly in aquatic systems, as it is resistant to further degradation. tandfonline.commdpi.com Its accumulation in water bodies, soil, and even plants has been documented, with sources including the atmospheric breakdown of fluorinated compounds. tandfonline.comeurofins.se While current environmental concentrations of TFA are generally below known toxicity thresholds, its persistence and potential for long-term accumulation are subjects of ongoing scientific assessment. mdpi.comfluorocarbons.org

The Photochemical Ozone Creation Potential (POCP) is a measure of a VOC's ability to contribute to the formation of ground-level ozone, a key component of photochemical smog. For this compound, a POCP value of 7 has been estimated. researchgate.net This value is relatively low when compared to highly reactive VOCs like ethene (POCP = 100), indicating that ETB is expected to have a minor contribution to local and regional ozone formation. researchgate.net

The Global Warming Potential (GWP) of a compound quantifies its contribution to the greenhouse effect relative to carbon dioxide. For this compound, the following GWP values have been calculated for different time horizons:

GWP (20-year): 0.063 acs.org

GWP (100-year): 0.017 acs.org

GWP (500-year): 0.005 acs.org

These low GWP values indicate that this compound is not a significant greenhouse gas.

Interactive Data Table: Environmental Impact Metrics

CompoundAtmospheric Lifetime (τOH)POCPGWP (100-year)Reference
This compound~6 days70.017 acs.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the connectivity and spatial arrangement of atoms. For Ethyl 3-methyl-4,4,4-trifluorobutyrate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ), integration, and signal splitting (multiplicity). The ethyl ester and the butyrate (B1204436) backbone each present characteristic signals.

Ethyl Group Protons: The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three adjacent methyl protons, while the triplet results from coupling to the two adjacent methylene protons.

Butyrate Backbone Protons: The protons on the chiral center (C3) and the adjacent methylene group (C2) exhibit more complex splitting patterns due to their diastereotopicity and coupling to each other as well as to the neighboring methyl and trifluoromethyl groups. The C3 proton (CH) signal is expected to be a complex multiplet due to coupling with the C2 protons and the C3-methyl protons. The C2 methylene protons (-CH₂-) will appear as two separate multiplets, further complicated by coupling to the C3 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₂CH₃~4.1Quartet (q)~7.1
-CH₂-CO~2.5 - 2.7Multiplet (m)N/A
-CH(CH₃)CF₃~2.8 - 3.0Multiplet (m)N/A
-OCH₂CH₃~1.2Triplet (t)~7.1
-CH(CH₃)CF₃~1.3Doublet (d)~7.0

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.org The high electronegativity of the fluorine and oxygen atoms significantly influences the chemical shifts of nearby carbons, moving them downfield.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (~170 ppm). chemguide.co.uk

Trifluoromethylated Carbon: The carbon atom bonded to the three fluorine atoms (C4) shows a characteristic quartet in the proton-coupled spectrum due to ¹JCF coupling and appears at a significantly downfield position.

Other Carbons: The remaining carbons of the ethyl and butyrate portions of the molecule appear in the expected upfield regions. libretexts.orgchemguide.co.uk

Table 2: Predicted ¹³C NMR Spectral Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)~170
CF₃ (C4)~125 (quartet, ¹JCF ≈ 280 Hz)
-OCH₂CH₃~61
-CH(CH₃)CF₃ (C3)~35 (quartet, ²JCF ≈ 30 Hz)
-CH₂-CO (C2)~38
-CH(CH₃)CF₃~14
-OCH₂CH₃~14

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. numberanalytics.com Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it provides clear and informative spectra. For this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. They are expected to produce a single signal, a doublet, due to coupling with the single proton on the adjacent chiral carbon (C3). The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which helps in resolving signals even in complex molecules. icpms.cz The signal for a -CF₃ group adjacent to a chiral center typically appears around -70 to -75 ppm relative to a CFCl₃ standard. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CF₃~ -73Doublet (d)~9-10

For unambiguous assignment of all signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationships between protons, for example, confirming the connectivity between the -OCH₂- and -CH₃ protons of the ethyl group, and the protons of the -CH₂-CH- backbone. researchgate.netazom.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom by identifying the proton(s) attached to it. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. It is crucial for identifying quaternary carbons (like the C=O group) and piecing together the molecular fragments. For instance, correlations would be seen between the C=O carbon and the C2 methylene protons.

Solid-State NMR (ssNMR): While typically used for insoluble or non-crystalline solids, ¹⁹F ss-NMR can be a powerful tool for studying fluorinated compounds in different matrices. acs.orgnih.gov It provides information on the local environment and can differentiate between various fluorinated species without the need for dissolution, which can be advantageous for analyzing compounds in formulated products or complex mixtures. acs.orgnih.govacs.org

Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum of this compound is dominated by absorptions characteristic of its ester and trifluoromethyl groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-F Stretch: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region due to C-F stretching vibrations.

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ range.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the ethyl and butyrate alkyl portions will be observed in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (sp³)2850 - 3000Medium
C=O StretchEster1735 - 1750Strong
C-F StretchTrifluoromethyl1100 - 1300Very Strong
C-O StretchEster1000 - 1300Strong

Raman Spectroscopy

The spectrum is expected to be dominated by signals corresponding to the trifluoromethyl (CF₃), carbonyl (C=O), and various carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within the molecule. The strong electronegativity of the fluorine atoms significantly influences the vibrational frequencies of adjacent bonds. ias.ac.in

Key expected Raman shifts include:

C-H Stretching: Vibrations from the methyl (-CH₃) and ethyl (-CH₂CH₃) groups would appear in the high-frequency region, typically between 2850 and 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a strong and characteristic peak, generally found in the 1730-1750 cm⁻¹ range.

CF₃ Stretching: The symmetric and asymmetric stretching modes of the trifluoromethyl group are expected to produce intense bands. These are typically observed in the 1100-1400 cm⁻¹ region. researchgate.net

C-F Bending and Deformation: The bending and rocking modes of the CF₃ group, often referred to as deformation modes, would appear at lower frequencies, generally between 500 and 800 cm⁻¹. researchgate.net

C-O Stretching: The C-O single bond stretches of the ester group will produce signals in the 1000-1300 cm⁻¹ range.

C-C Skeletal Vibrations: The carbon backbone of the molecule will generate a series of peaks in the fingerprint region (below 1500 cm⁻¹) that are unique to its specific structure.

The analysis of these vibrational modes provides critical information for confirming the molecular structure and can be used for qualitative identification. nih.govosti.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretching-CH₃, -CH₂-2850 - 3000
C=O StretchingEster1730 - 1750
Asymmetric & Symmetric CF₃ Stretching-CF₃1100 - 1400
C-O StretchingEster1000 - 1300
CF₃ Bending/Deformation-CF₃500 - 800

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Electron Ionization (EI): Under standard 70 eV EI conditions, esters undergo predictable fragmentation pathways. libretexts.org For this compound, the molecular ion peak (M⁺) at m/z 184 would be observed. Key fragmentation processes include:

Alpha-Cleavage: The most common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of the ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion at m/z 139.

McLafferty Rearrangement: If a gamma-hydrogen is present relative to the carbonyl group, a rearrangement can occur, leading to the elimination of a neutral alkene. In this molecule, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of ethene (C₂H₄) and the formation of an ion at m/z 156.

Loss of Alkyl Group: Cleavage of the ethyl group from the ester oxygen (loss of •C₂H₅) would result in an ion at m/z 155.

Further Fragmentation: The highly stable trifluoromethyl group (CF₃⁺, m/z 69) is also a possible fragment.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically shows a strong signal for the protonated molecular ion [M+H]⁺. For this compound, CI would be expected to produce a prominent ion at m/z 185 (184 + 1), clearly confirming the molecular weight of the parent molecule with minimal fragmentation.

Table 2: Predicted EI-MS Fragmentation for this compound

m/zProposed Fragment Ion StructureFragment Lost
184[CF₃CH(CH₃)CH₂COOCH₂CH₃]⁺• (Molecular Ion)-
155[CF₃CH(CH₃)CH₂COOH]⁺••C₂H₅
139[CF₃CH(CH₃)CH₂CO]⁺•OCH₂CH₃
69[CF₃]⁺•CH(CH₃)CH₂COOC₂H₅

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₇H₁₁F₃O₂) is 184.07112 Da. uni.lu

HRMS analysis would verify this exact mass, distinguishing it from other potential isobaric compounds with the same nominal mass but different elemental compositions. This confirmation is a cornerstone of modern structural elucidation. Furthermore, advanced MS techniques can determine the predicted Collision Cross Section (CCS), which provides information about the ion's three-dimensional shape in the gas phase. uni.lu

Table 3: HRMS Data and Predicted Collision Cross Section (CCS) for C₇H₁₁F₃O₂ Adducts

Adduct TypeCalculated m/zPredicted CCS (Ų)
[M+H]⁺185.07840135.6
[M+Na]⁺207.06034142.9
[M-H]⁻183.06384132.1
[M+NH₄]⁺202.10494155.5
[M]⁺•184.07057133.7

Data sourced from computational predictions. uni.lu

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatography is indispensable for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its purity and monitoring the progress of its synthesis.

Given its boiling point of 142-145 °C and thermal stability, Gas Chromatography (GC) is the premier technique for the analysis of this compound. sigmaaldrich.com When coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, GC provides a powerful analytical solution.

Purity Assessment: GC-FID can accurately determine the purity of a sample by separating the main component from any volatile impurities. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Isomer Separation: Chiral GC columns can be employed to separate the (R) and (S) enantiomers of this chiral molecule, which is crucial for stereoselective synthesis and applications.

Reaction Monitoring: Small aliquots can be taken from a reaction mixture and injected into the GC to monitor the disappearance of reactants and the appearance of the product over time, allowing for reaction optimization.

A typical GC method would involve a non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, and a programmed temperature gradient to ensure good separation and peak shape. ijraset.com

Table 4: Typical Gas Chromatography (GC) Parameters for Analysis

ParameterTypical SettingPurpose
Technique Gas-Liquid Chromatography (GLC)Separation of volatile compounds
Stationary Phase 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., DB-5)General purpose, mid-polarity for good selectivity
Column 30 m x 0.25 mm ID x 0.25 µm film thicknessHigh-resolution separation
Injector Split/Splitless, 250 °CVaporization of sample without discrimination
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1 mL/min)Mobile phase to carry sample through the column
Oven Program Initial temp 70 °C, ramp at 10 °C/min to 250 °CElution of components with a wide range of boiling points
Detector Flame Ionization (FID) or Mass Spectrometer (MS)Universal quantitation (FID) or identification (MS)

While GC is often the method of choice, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), also serves important analytical roles. LC is especially useful for analyzing samples that may contain non-volatile components or for preparations where the compound is part of a complex matrix.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common mode. A C18 or C8 column with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) can effectively separate the target compound from more polar or less polar impurities.

Preparative Chromatography: LC can be scaled up to preparative systems to purify larger quantities of the compound.

Detection: Since the molecule lacks a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) would be required for sensitive detection and quantitation. LC-MS combines the separation power of LC with the identification capabilities of MS, making it a highly versatile tool.

Hyphenated Techniques (GC-MS, LC-MS)

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the structural elucidation and analysis of volatile and non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the detailed characterization of "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for structural identification.

While specific experimental GC-MS data for this compound is not widely available in published literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry for esters and fluorinated compounds. libretexts.orgmiamioh.edu The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (184.16 g/mol ). scbt.com

Predicted Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer is expected to occur at the ester functional group and the carbon-carbon bonds adjacent to the trifluoromethyl group. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester would result in the formation of an acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would lead to the formation of a protonated carboxylic acid fragment.

Cleavage adjacent to the trifluoromethyl group: The strong electron-withdrawing nature of the CF₃ group influences fragmentation, potentially leading to the loss of a CF₃ radical.

McLafferty rearrangement: This is a common fragmentation pathway for esters, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Interactive Data Table: Predicted GC-MS Fragment Ions for this compound

Predicted Fragment Ion Structure m/z (Mass-to-Charge Ratio) Plausible Fragmentation Pathway
[M]⁺[C₇H₁₁F₃O₂]⁺184Molecular Ion
[M-C₂H₅]⁺[C₅H₆F₃O₂]⁺155Loss of ethyl radical
[M-OC₂H₅]⁺[C₅H₆F₃O]⁺139Loss of ethoxy group
[M-CF₃]⁺[C₆H₁₁O₂]⁺115Loss of trifluoromethyl radical
[C₂H₅O]⁺[CH₃CH₂O]⁺45Ethoxy cation
[C₂H₅]⁺[CH₃CH₂]⁺29Ethyl cation

Note: The m/z values are based on the most common isotopes of the elements. The relative abundances of these fragments would depend on the ionization energy and other instrumental parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS, particularly useful for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS can also be employed for its analysis, especially in complex matrices. In LC-MS, the compound is separated in a liquid mobile phase and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS, often resulting in less fragmentation and a more prominent molecular ion peak.

Predicted LC-MS data from computational tools can provide valuable insights into the expected ions that would be observed. uni.lu For this compound, various adducts of the molecular ion are predicted to be formed in the mass spectrometer.

Interactive Data Table: Predicted LC-MS Adducts for this compound

Adduct Ion Formula Predicted m/z
[M+H]⁺[C₇H₁₂F₃O₂]⁺185.0784
[M+Na]⁺[C₇H₁₁F₃O₂Na]⁺207.0603
[M+K]⁺[C₇H₁₁F₃O₂K]⁺223.0343
[M+NH₄]⁺[C₇H₁₁F₃O₂NH₄]⁺202.1049

Source: Predicted data from PubChem. uni.lu

These predicted m/z values are crucial for developing selective ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in both GC-MS and LC-MS for the targeted analysis and quantification of this compound in various samples. The combination of chromatographic retention time and specific mass-to-charge ratios provides a high degree of confidence in the identification and characterization of the compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic structure, which in turn governs its stability, properties, and reactivity.

Studies on similar fluorinated ketones and esters have used DFT to examine reactivity. The introduction of a trifluoromethyl group significantly impacts the electron density of the nearby carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. nih.gov DFT calculations can quantify these electronic effects, providing insights into the molecule's reactivity with various reagents. Furthermore, DFT is employed to optimize the molecule's three-dimensional geometry, calculating the most stable arrangement of its atoms and determining various molecular properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. chemrevlett.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For fluorinated compounds, the presence of fluorine atoms tends to lower the energy of both the HOMO and LUMO levels. nih.govresearchgate.net DFT calculations are the standard method for computing the energies and visualizing the spatial distribution of these orbitals.

Table 1: Representative Calculated HOMO-LUMO Gaps for Fluorinated Compounds Note: This table presents data for analogous compounds to illustrate typical values, as specific data for Ethyl 3-methyl-4,4,4-trifluorobutyrate is not readily available in published literature.

Compound/SystemMethodHOMO (eV)LUMO (eV)Gap (eV)Source
Trifluoromethylated Diarylethene (Open form)DFT-6.60-1.555.05 researchgate.net
Trifluoromethylated Diarylethene (Closed form)DFT-6.00-2.653.35 researchgate.net
2D Polythiophene Oligomer (TBTTA)DFT/B3LYP-5.46-2.892.57 researchgate.net
N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amineDFT/B3LYP-6.29-1.814.48 irjweb.com

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. numberanalytics.comfrontiersin.org By calculating the potential energy surface, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing all relevant stationary points, including intermediates and, most importantly, transition states (TS). e3s-conferences.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. umn.edu

Transition State Theory (TST) uses the information from these calculations to estimate reaction rate constants. wikipedia.org For a molecule like this compound, this analysis could be applied to understand mechanisms of hydrolysis, transesterification, or reactions involving the fluorinated alkyl chain. For instance, DFT calculations can model the step-by-step mechanism of a reaction, such as the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl group, followed by the departure of the ethoxide leaving group. The calculated Gibbs free energy of activation (ΔG‡) provides a quantitative measure of the reaction's kinetic feasibility. nih.gov Such studies can also explain and predict chemoselectivity and regioselectivity in complex transformations. researchgate.netfrontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical motion of atoms and molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how molecular conformations and interactions evolve. mdpi.com

For a flexible molecule like this compound, MD simulations are ideal for performing conformational analysis. The molecule can adopt numerous shapes due to rotation around its single bonds. MD can explore this conformational space, identifying the most populated (lowest energy) conformations and the energy barriers between them. nih.govnih.gov This is crucial for understanding how the molecule's shape affects its properties and interactions.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. By simulating the ester in a solvent like water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds and van der Waals interactions. researchgate.netmdpi.com This is essential for understanding solubility, aggregation, and how the molecule behaves in a realistic chemical environment. Studies on related systems have used MD to investigate drug-polymer interactions and the stability of complexes. dovepress.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, have become highly reliable for predicting spectroscopic parameters. These predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted shifts with experimental spectra helps in the definitive assignment of each signal to a specific atom in the molecule. researchgate.netnih.govresearchgate.net

Similarly, DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. benthamopen.com This allows for the assignment of specific IR absorption bands to the stretching and bending modes of particular functional groups, such as the C=O stretch of the ester, C-F stretches of the trifluoromethyl group, and various C-H bending modes. acs.org The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.netresearchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Trifluoromethyl Compound (2-methoxy-3-(trifluoromethyl) pyridine) This table illustrates the typical accuracy of DFT calculations in predicting IR spectra by showing data for a related molecule.

AssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental FT-IR Frequency (cm⁻¹)
C-H stretch30853080
C=N stretch16051602
C-C stretch14801478
CF₃ sym. stretch13151310
C-O-C stretch12881290
CF₃ rock790785
Data adapted from a study by Udhayakala et al. on 2-methoxy-3-(trifluoromethyl) pyridine. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 3-methyl-4,4,4-trifluorobutyrate as a Key Building Block in Complex Molecule Construction

This compound is a fluorinated ester that belongs to the class of organic fluorinated building blocks. nih.govhuatengsci.com These foundational molecules are utilized in synthetic chemistry to construct more complex molecular architectures. While specific, large-scale syntheses starting directly from this compound are not extensively detailed in broad literature, the reactivity of structurally similar trifluoromethylated esters provides a clear indication of its potential applications.

For instance, related compounds like ethyl 4,4,4-trifluoroacetoacetate are instrumental in synthesizing complex heterocyclic systems. Systematic studies on the reactions between ethyl 4,4,4-trifluoroacetoacetate and various anilines have been conducted to achieve the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates can then be cyclized to produce 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, which are important scaffolds in medicinal chemistry. researchgate.net Similarly, other related building blocks, such as ethyl (Z)-4,4,4-trifluoro-3-iodobutenoate, are used in Stille reactions to create complex trifluoromethyl-conjugated dienoates. researchgate.net The synthesis of thiazolopyrimidine derivatives, another class of biologically active heterocycles, often employs multicomponent reactions that could foreseeably incorporate fluorinated building blocks like this compound or its precursors. mdpi.com

Engineering of Fluorinated Building Blocks for Diverse Chemical Syntheses

The engineering of fluorinated building blocks is a cornerstone of modern medicinal, agricultural, and materials chemistry. nih.gov The incorporation of fluorine can lead to enhanced metabolic and thermal stability, which are desirable properties for pharmaceuticals and materials. nih.gov The synthesis of these building blocks has become a rapidly developing area of research, focusing on creating a diverse palette of reagents for various chemical transformations. rsc.org

Key strategies in the synthesis of fluorinated compounds include:

Deoxyfluorination: This process involves the replacement of an oxygen atom with fluorine. Common transformations include the conversion of hydroxyl groups to fluoride (B91410) (OH → F), carbonyl groups to difluoromethylene units (C=O → CF2), and carboxylic acids to trifluoromethyl groups (COOH → CF3).

Halofluorination: This method involves the addition of a halogen and a fluorine atom across a double bond. It is an economical way to produce vicinal halofluorides, which are versatile intermediates for further chemical modifications.

The development of novel reagents and methods continues to expand the toolkit available to chemists, enabling the construction of increasingly complex and functional fluorinated molecules. rsc.org

Development of Novel Reagents and Catalysts Utilizing Trifluoromethylated Structures

The direct introduction of a trifluoromethyl group into organic molecules is a significant challenge that has spurred the development of specialized reagents and catalytic systems. These methods are broadly categorized based on the nature of the trifluoromethyl source: nucleophilic, electrophilic, or radical.

Modern trifluoromethylation often relies on sophisticated catalytic systems to achieve high efficiency and selectivity under mild conditions. tandfonline.com Recent progress has highlighted the utility of transition metal catalysis and photoredox catalysis. tandfonline.comnih.govacs.org

Transition Metal Catalysis: Copper and palladium are frequently used to catalyze trifluoromethylation reactions. nih.gov These systems can facilitate the coupling of trifluoromethyl sources with aryl halides, for example, under relatively mild conditions with good functional group tolerance. tandfonline.com More recently, cobalt and bismuth-catalyzed C–H trifluoromethylation methods have been developed, offering new pathways for direct functionalization. acs.orgacs.org

Photoredox Catalysis: This approach uses visible light to excite a photocatalyst, which then initiates the trifluoromethylation process, often via a radical mechanism. acs.org This green chemistry technique avoids the need for harsh reagents and conditions, making it suitable for the late-stage functionalization of complex molecules. tandfonline.com

A variety of reagents have been developed to act as the source of the trifluoromethyl group in these reactions.

Reagent TypeExamplesCatalyst System Examples
Electrophilic CF3 Reagents Togni Reagents, Umemoto Reagents, Trifluoromethanesulfonyl chloride (CF3SO2Cl)Copper, Palladium, Photoredox (Ruthenium, Iridium), Cobalt
Nucleophilic CF3 Reagents (Trifluoromethyl)trimethylsilane (B129416) (TMSCF3), TESCF3, Potassium (trifluoromethyl)trimethylborateCopper, Palladium
Radical CF3 Precursors Trifluoroiodomethane (CF3I), Sodium trifluoromethanesulfinatePhotoredox Catalysts, Thermal/UV initiation

This interactive table summarizes common trifluoromethylation reagents and the types of catalytic systems they are often paired with.

Emerging Applications in Specialty Chemicals and Advanced Materials

The unique properties imparted by the trifluoromethyl group make it a valuable component in the design of specialty chemicals and advanced functional materials, including polymers and liquid crystals.

Fluorinated Polymers: The incorporation of fluorinated monomers into polymers can significantly enhance material properties. Copolymers containing perfluoroalkyl side chains are known for their unique surface properties, such as low surface energy and high thermal stability. dergipark.org.tr For example, the free radical copolymerization of monomers like 2-perfluorooctyl ethyl methacrylate (B99206) with conventional monomers such as methyl methacrylate (MMA) is a strategy to create these advanced materials. dergipark.org.trresearchgate.net While direct polymerization of this compound is not commonly reported, its structure suggests its potential as a specialty monomer or an intermediate in the synthesis of monomers for creating fluorinated polymers with tailored properties.

Liquid Crystals (LCs): Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays (LCDs). wikipedia.orgdoitpoms.ac.uk The performance of LCs depends heavily on the molecular structure of their constituent compounds. The introduction of a terminal trifluoromethyl moiety is a well-established strategy in the design of modern liquid crystal materials. tandfonline.com This group can influence key properties such as:

Anisotropy: The difference in physical properties depending on direction, which is crucial for the optical behavior of LCs. libretexts.org

Mesophase Stability: The temperature range over which the liquid crystal phase exists.

Dielectric Anisotropy: The response of the material to an electric field, which enables the switching of pixels in a display. libretexts.org

Molecules containing trifluoromethyl groups are frequently synthesized for use in various LC phases, including nematic and smectic phases, demonstrating the importance of fluorinated building blocks in this high-technology field. doitpoms.ac.ukmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-methyl-4,4,4-trifluorobutyrate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation between ethyl trifluoroacetate derivatives and methyl-substituted ketones under alkaline conditions (e.g., sodium hydride or LDA). For example, analogous routes for ethyl 2-methyl-4,4,4-trifluoroacetoacetate involve refluxing in anhydrous THF with rigorous exclusion of moisture to prevent hydrolysis . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.2:1 molar ratio of ketone to ester) to minimize side reactions. Post-synthesis purification via fractional distillation (b.p. 144–146°C for related esters) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for ethoxy protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃) confirm structure . IR spectroscopy identifies carbonyl (C=O, ~1730 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches.
  • Physical Properties : Density (1.233–1.398 g/cm³) and boiling point (174.8–220.5°C) vary slightly depending on synthesis conditions and purity . Use differential scanning calorimetry (DSC) to determine melting points for crystalline derivatives.

Q. What analytical techniques ensure purity assessment of fluorinated esters like this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or GC-MS (e.g., using a DB-5 column) quantifies impurities. High-purity grades (>97%) require HPLC with a C18 column and UV detection at 210 nm. Residual solvents (e.g., THF, DMF) are analyzed via headspace GC-MS .

Advanced Research Questions

Q. How can enantioselective synthesis of fluorinated butyrate derivatives be achieved?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (e.g., lipases in biphasic systems) enable asymmetric synthesis. For example, ethyl 3-hydroxy-4,4,4-trifluorobutyrate was resolved using Candida antarctica lipase B, yielding enantiomeric excess (ee) >95% . Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. What strategies mitigate instability or decomposition of fluorinated esters during storage?

  • Methodological Answer : Store under inert gas (argon) at -20°C to prevent hydrolysis of the trifluoromethyl group. Add stabilizers like BHT (0.01% w/w) to inhibit radical degradation. Degradation products (e.g., trifluoroacetic acid) are detectable via ¹⁹F NMR or ion chromatography .

Q. How do researchers reconcile discrepancies in reported physical properties (e.g., boiling points) for fluorinated esters?

  • Methodological Answer : Variations arise from differences in measurement conditions (e.g., reduced vs. atmospheric pressure) or purity. For example, ethyl 3-hydroxy-4,4,4-trifluorobutyrate has a reported b.p. of 90–91°C at 50 mmHg but 129.5°C at 760 mmHg . Standardize measurements using calibrated equipment (e.g., Anton Paar density meter) and report pressure/temperature conditions explicitly .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use explosion-proof refrigerators (flash point: 28.9–87.2°C) and avoid open flames. PPE includes nitrile gloves, safety goggles, and fume hoods for vapor control (vapor pressure: 0.0235–10.1 mmHg at 25°C) .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Acute toxicity (LD₅₀ > 500 mg/kg in rats) requires prompt decontamination .

Data Contradiction Analysis

Q. Why do conflicting LogP values exist for structurally similar fluorinated esters?

  • Methodological Answer : LogP discrepancies (e.g., 1.288–1.372 for ethyl 2-chloro-4,4,4-trifluoroacetoacetate) stem from computational vs. experimental determination. Validate experimental LogP via shake-flask method (octanol/water partitioning) with HPLC quantification .

Retrosynthesis Analysis

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Ethyl 3-methyl-4,4,4-trifluorobutyrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.